(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Ginsenoside Rb3 is one of the primary active compounds isolated from Panax ginseng Meyer, a traditional Chinese medicinal plant. It belongs to the protopanaxadiol ginsenosides group and is known for its significant pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rb3 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for hydrolysis .
Industrial Production Methods: The industrial production of ginsenoside Rb3 involves the biotransformation of major ginsenosides like Rb1, Rb2, Rc, and Rd. This process is achieved through microbial hydrolysis, which is efficient and operates under mild conditions. The conversion of protopanaxadiol-type ginsenosides by microbial hydrolysis is a trend due to its high efficiency .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rb3 undergoes various chemical reactions, including deglycosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Deglycosylation: This reaction is facilitated by enzymes such as β-glucosidase and β-xylosidase.
Oxidation: Ginsenoside Rb3 can be oxidized to form other ginsenosides like ginsenoside Rd.
Hydrolysis: Acidic conditions can lead to the hydrolysis of ginsenoside Rb3, forming compounds like ginsenoside Rg3.
Major Products: The major products formed from these reactions include ginsenoside Rd, ginsenoside Rg3, and other minor ginsenosides .
Scientific Research Applications
Ginsenoside Rb3 has a wide range of scientific research applications:
Chemistry: It is used in the study of saponin chemistry and the development of new synthetic methods.
Biology: Ginsenoside Rb3 is studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: It has shown potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Ginsenoside Rb3 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the MAPK/AKT/NF-κB signaling pathways, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Ginsenoside Rb3 scavenges reactive oxygen species and inhibits lipid peroxidation.
Neuroprotective: It prevents ischemia and hypoxia-induced damage by modulating sodium channels and reducing neurotoxicity.
Comparison with Similar Compounds
Ginsenoside Rb3 is compared with other ginsenosides such as ginsenoside Rg3, Rh2, and compound K:
Ginsenoside Rg3: Known for its anti-cancer properties and ability to enhance the efficacy of chemotherapy.
Ginsenoside Rh2: Exhibits strong anti-cancer and immunomodulatory effects.
Compound K: A metabolite of ginsenoside Rb1, known for its anti-inflammatory and anti-cancer activities.
Ginsenoside Rb3 is unique due to its specific pharmacological profile and its ability to modulate multiple signaling pathways, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-ICKBTKOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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